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molecular formula C10H10O B3053846 1-Methyl-3-(prop-2-yn-1-yloxy)benzene CAS No. 5651-89-8

1-Methyl-3-(prop-2-yn-1-yloxy)benzene

Cat. No. B3053846
M. Wt: 146.19 g/mol
InChI Key: CVTRRYVALLYFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07468371B2

Procedure details

A mixture of propargyl benzenesulfonate (1.0 g, 5.1 mmol), m-cresol (0.55 mL, 5.1 mmol) and potassium carbonate (1.1 g, 7.65 mmol) in acetone (40 mL) was stirred at about 56 C for about 2 days. The mixture was cooled, filtered and the solvent was carefully distilled off at atmospheric pressure. The residue was purified by flash chromatography on silica gel using diethyl ether/n-pentane (1:9) as eluent to provide Example 614. 1H NMR (500 MHz, CDCl3): □ 2.33 (s, 3H), 2.50 (t, J=3.0 Hz, 1H), 4.66 (d, J=3.0 Hz, 2H), 6.77-6.82 (m, 3H), 7.15-7.21 (m, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(S(OCC#C)(=O)=O)[CH:6]=CC=C[CH:2]=1.[CH:14]1[C:19]([OH:20])=[CH:18][CH:17]=[CH:16][C:15]=1[CH3:21].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:21][C:15]1[CH:16]=[CH:17][CH:18]=[C:19]([O:20][CH2:6][C:1]#[CH:2])[CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)OCC#C
Name
Quantity
0.55 mL
Type
reactant
Smiles
C1=C(C=CC=C1O)C
Name
Quantity
1.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred at about 56 C for about 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent was carefully distilled off at atmospheric pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
to provide Example 614

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
CC1=CC(=CC=C1)OCC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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